Cas no 27499-52-1 (2-Propenoic acid,2-methyl-, 1,1'-[1,4-phenylenebis(methylene)] ester)
27499-52-1 structure
Product Name:2-Propenoic acid,2-methyl-, 1,1'-[1,4-phenylenebis(methylene)] ester
CAS-nummer:27499-52-1
MF:C16H18O4
MW:274.311725139618
CID:280967
PubChem ID:9856791
Update Time:2025-04-19
2-Propenoic acid,2-methyl-, 1,1'-[1,4-phenylenebis(methylene)] ester Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Propenoic acid,2-methyl-, 1,1'-[1,4-phenylenebis(methylene)] ester
- 1,4-Phenylenebis(methylene) bismethacrylate
- [4-(2-methylprop-2-enoyloxymethyl)phenyl]methyl 2-methylprop-2-enoate
- SCHEMBL254038
- 27499-52-1
- DTXSID30950185
- EINECS 248-498-0
- (1,4-Phenylene)bis(methylene) bis(2-methylprop-2-enoate)
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- Inchi: 1S/C16H18O4/c1-11(2)15(17)19-9-13-5-7-14(8-6-13)10-20-16(18)12(3)4/h5-8H,1,3,9-10H2,2,4H3
- InChI-sleutel: FNFHMERPSBNGRL-UHFFFAOYSA-N
- LACHT: O(C(C(=C)C)=O)CC1C=CC(COC(C(=C)C)=O)=CC=1
Berekende eigenschappen
- Exacte massa: 274.12054
- Monoisotopische massa: 150.063155
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 8
- Aantal draaibare bindingen: 2
- Complexiteit: 68.9
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 0
- XLogP3: 3.2
Experimentele eigenschappen
- PSA: 52.6
2-Propenoic acid,2-methyl-, 1,1'-[1,4-phenylenebis(methylene)] ester Gerelateerde literatuur
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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